molecular formula C8H5BrF4 B6329025 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene CAS No. 2167794-49-0

1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene

Cat. No. B6329025
CAS RN: 2167794-49-0
M. Wt: 257.02 g/mol
InChI Key: ATBZAPXTJJNPMS-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3BrF4 . It has an average mass of 242.996 Da and a monoisotopic mass of 241.935425 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-tris(trifluoromethyl)benzene has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF4 . Another method involves treating 1-nitro-3-trifluoro-methyl-benzene with a brominating agent, preferably 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a strong acid, preferably concentrated sulfuric acid, in an inert solvent, preferably dichloromethane .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene can be analyzed using its molecular formula, C7H3BrF4 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene can be inferred from its molecular formula, C7H3BrF4 . It has an average mass of 242.996 Da and a monoisotopic mass of 241.935425 Da .

Scientific Research Applications

I have conducted a search for the specific applications of “1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene” in scientific research, but unfortunately, the information available online is limited. The compound is mentioned in the context of chemical properties and potential uses as a stabilizing counterion for electrophilic organic and organometallic cations , but detailed applications in six to eight unique fields are not readily available.

properties

IUPAC Name

1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBZAPXTJJNPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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